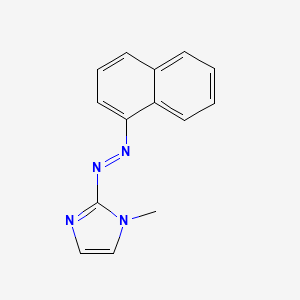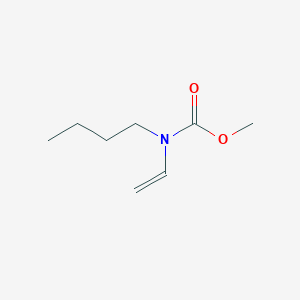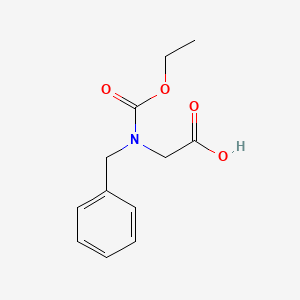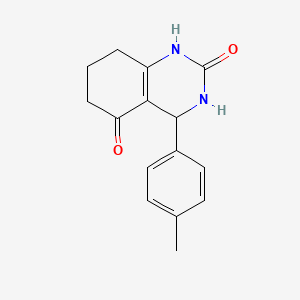
1H-Imidazole, 1-methyl-2-(1-naphthalenylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-methyl-2-(1-naphthalenylazo)- is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This specific compound features a naphthalenylazo group attached to the imidazole ring, making it a unique and interesting molecule for various scientific studies and applications.
Preparation Methods
The synthesis of 1H-Imidazole, 1-methyl-2-(1-naphthalenylazo)- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or via the reaction of acetophenones with benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide.
Introduction of the Naphthalenylazo Group: The naphthalenylazo group can be introduced through a diazotization reaction, where a naphthylamine derivative is treated with nitrous acid to form the diazonium salt, which is then coupled with the imidazole derivative.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-Imidazole, 1-methyl-2-(1-naphthalenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction can yield amine derivatives.
Scientific Research Applications
1H-Imidazole, 1-methyl-2-(1-naphthalenylazo)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-methyl-2-(1-naphthalenylazo)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The naphthalenylazo group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
1H-Imidazole, 1-methyl-2-(1-naphthalenylazo)- can be compared with other imidazole derivatives, such as:
1H-Imidazole, 1-methyl-2-(phenylazo)-: This compound has a phenylazo group instead of a naphthalenylazo group, which may result in different chemical and biological properties.
1H-Imidazole, 1-methyl-2-(benzylazo)-: The benzylazo group provides different steric and electronic effects compared to the naphthalenylazo group.
The uniqueness of 1H-Imidazole, 1-methyl-2-(1-naphthalenylazo)- lies in its specific structural features, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
356522-75-3 |
|---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(1-methylimidazol-2-yl)-naphthalen-1-yldiazene |
InChI |
InChI=1S/C14H12N4/c1-18-10-9-15-14(18)17-16-13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3 |
InChI Key |
QGYBVVUDSGGXRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1N=NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)

![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)


![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)

![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)

